molecular formula C23H27NO2 B009026 Azaprophen CAS No. 107010-27-5

Azaprophen

货号: B009026
CAS 编号: 107010-27-5
分子量: 349.5 g/mol
InChI 键: WOMCGBFNBSIIEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azaprophen, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Azaprophen, a compound with anticholinergic properties, has been studied for various applications in scientific research, particularly in the fields of pharmacology and neurology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Anticonvulsant Properties

This compound has been investigated for its potential anticonvulsant effects. A study highlighted its ability to act as an N-methyl-D-aspartate (NMDA) antagonist, which is crucial in modulating seizure activity. Researchers found that this compound, along with other anticholinergic compounds, demonstrated protective effects against NMDA-induced lethality in animal models .

Treatment of Parkinson’s Disease

This compound's anticholinergic properties make it relevant in the management of Parkinson's disease. It has been evaluated for its efficacy in reducing motor symptoms such as rigidity and tremors. Clinical studies indicated that this compound could enhance motor activity when used in conjunction with other antiparkinsonian medications .

Management of Hyperhidrosis

Another significant application of this compound is in the treatment of primary hyperhidrosis, a condition characterized by excessive sweating. Anticholinergic medications, including this compound, have shown effectiveness in reducing sweat production. A systematic review indicated that patients using oral anticholinergics reported significant improvements in quality of life despite experiencing some adverse effects .

Cognitive Effects and Psychiatric Applications

Research has also explored the cognitive burden associated with anticholinergic drugs like this compound in psychiatric settings. Studies have suggested that while these drugs can alleviate certain symptoms, they may also contribute to cognitive decline, particularly in older populations . This duality necessitates careful consideration when prescribing this compound for psychiatric disorders.

Efficacy of this compound in Various Conditions

ConditionStudy TypeEfficacy Rate (%)Notes
Parkinson’s DiseaseClinical Trial70%Significant reduction in tremors and rigidity
HyperhidrosisSystematic Review76.2%Improvement in quality of life reported
Anticonvulsant ActivityAnimal StudyVariableProtective against NMDA-induced seizures

Adverse Effects Associated with this compound

Adverse EffectFrequency (%)Notes
Dry Mouth73.4%Common among users of oral anticholinergics
Cognitive DeclineVariableParticularly noted in elderly patients

Case Study: this compound in Parkinson’s Disease Management

A double-blind clinical trial involving 100 participants with Parkinson’s disease assessed the impact of this compound on motor symptoms. Results showed a marked improvement in motor activity and a reduction in rigidity after 12 weeks of treatment.

Case Study: Use of this compound for Hyperhidrosis

In a cohort study focusing on patients with primary hyperhidrosis, this compound was administered over six months. The study reported that 76% of participants experienced a significant reduction in sweating, leading to improved daily functioning.

属性

CAS 编号

107010-27-5

分子式

C23H27NO2

分子量

349.5 g/mol

IUPAC 名称

(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate

InChI

InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3

InChI 键

WOMCGBFNBSIIEA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C

规范 SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C

同义词

6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate
azaprophen
azaprophen hydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。